Boc-D-pen(acm)-OH
CAS No.: 201421-14-9
Cat. No.: VC21537313
Molecular Formula: C13H24N2O5S
Molecular Weight: 320.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201421-14-9 |
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Molecular Formula | C13H24N2O5S |
Molecular Weight | 320.41 g/mol |
IUPAC Name | (2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 |
Standard InChI Key | SUSPMXBDNAADFK-VIFPVBQESA-N |
Isomeric SMILES | CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
Boc-D-pen(acm)-OH represents a protected derivative of D-penicillamine featuring two key protecting groups: a tert-butyloxycarbonyl (Boc) group protecting the amino functionality and an acetamidomethyl (acm) group shielding the thiol group. The compound has a molecular formula of C13H24N2O5S and a molecular weight of 320.41. The chemical identifier (CAS number) for this compound is 201421-14-9.
The D-penicillamine backbone provides unique structural characteristics that distinguish it from standard amino acids like cysteine. Specifically, penicillamine contains geminal dimethyl groups at the β-carbon position, creating distinctive steric properties that can induce conformational constraints in peptides. These properties make penicillamine derivatives particularly valuable when designing cyclic peptides with specific three-dimensional structures.
The dual protection strategy employed in Boc-D-pen(acm)-OH allows for:
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Orthogonal deprotection strategies (selective removal of either protecting group)
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Prevention of unwanted side reactions during peptide assembly
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Controlled formation of disulfide bridges at specific synthesis stages
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Enhanced stability during peptide elongation processes
Synthetic Applications in Peptide Chemistry
Protection Strategy Significance
The strategic importance of Boc-D-pen(acm)-OH in peptide synthesis stems from its carefully designed protection scheme. The Boc group can be selectively removed under acidic conditions without affecting the acm-protected thiol group. This orthogonal protection strategy allows chemists to perform sequential deprotection steps at different stages of peptide synthesis.
In practical applications, this enables:
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Selective N-terminal deprotection for peptide chain elongation
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Preservation of the protected thiol until disulfide formation is desired
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Prevention of premature oxidation or disulfide scrambling
Role in α4β7 Peptide Antagonist Synthesis
Patent documentation reveals that Boc-D-pen(acm)-OH serves as a crucial building block in the synthesis of α4β7 peptide antagonists. These peptides have significant potential as therapeutic agents targeting inflammatory conditions. The synthetic methodology employs Boc-D-pen(acm)-OH in constructing complex peptide sequences through condensation reactions .
A representative synthetic pathway includes:
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Condensation of Ac-Pen(Acm)-OH with a pentapeptide to form a hexapeptide intermediate
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Further peptide elongation to construct a decapeptide containing two Pen(Acm) residues
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Selective deprotection and oxidative cyclization to form an intramolecular disulfide bridge
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Dimerization using a diglycolic acid linker to create the final compound
The patent specifically details preparation of sequences such as:
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Ac-Pen(Acm)-N(Me)Arg(pbf)-Ser(iBu)-Asp(OiBu)-Thr(iBu)-Leu-OH
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Ac-Pen(Acm)-N(Me)Arg(pbf)-Ser(iBu)-Asp(OiBu)-Thr(iBu)-Leu-Pen(Acm)-Phe(4-iBu)-homoGlu(OiBu)-D-Lys(Boc)-NH2
Chemical Reactions and Mechanisms
Primary Reaction Pathways
Boc-D-pen(acm)-OH participates in several key reaction types during peptide synthesis:
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Peptide bond formation: The carboxylic acid group readily forms amide bonds with free amino groups of other amino acids using standard coupling reagents.
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Deprotection reactions:
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Boc removal occurs under acidic conditions (typically trifluoroacetic acid)
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Acm removal requires specialized reagents such as mercury(II) acetate followed by hydrogen sulfide treatment, or iodine in acidic conditions
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Disulfide bridge formation: Following acm removal, the free thiol can participate in oxidative coupling to form disulfide bonds with other cysteine or penicillamine residues .
Mechanism of Action in Peptide Stabilization
The incorporation of D-penicillamine residues via Boc-D-pen(acm)-OH significantly impacts peptide conformation and stability. The geminal dimethyl groups create specific steric constraints that can:
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Restrict backbone conformational freedom
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Stabilize secondary structural elements like β-turns
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Enhance resistance to proteolytic degradation
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Provide conformational rigidity that can improve receptor binding selectivity
These effects make Boc-D-pen(acm)-OH a valuable tool for designing peptides with enhanced pharmacological properties and metabolic stability.
Research Applications and Findings
Enhancing Peptide Potency Through Penicillamine Substitution
Research has demonstrated that strategic incorporation of penicillamine residues can dramatically improve peptide potency. A notable example comes from studies on peptide antagonists of the human α9α10 nicotinic acetylcholine receptor (nAChR) .
Table 1: Potency of Penicillamine-Containing Peptide Analogs on Human α9α10 nAChR
Analog | Sequence | IC50 (nM) | 95% CI (nM) |
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RgIA-5432 | GC(Pen)TDPRCR I3YQCY | 0.39 | 0.27–0.59 |
RgIA-5624 | GC(Pen)TDPRCR I3YQCYR | 0.51 | 0.34–0.75 |
RgIA-5433 | GC(Pen)TDPRCR I3YQCyr | 2.1 | 1.4–3.2 |
RgIA-5474 | GC(Pen)TDPRCR I3YQC(β3hY)R | 0.0504 | 0.037–0.069 |
RgIA-5477 | GC(Pen)TDPRCR I3YQC(β3hY)r | 0.36 | 0.28–0.46 |
Note: Data were collected from Xenopus oocytes heterologously expressing the receptor, with IC50 values representing mean ± SEM from multiple experiments .
The research demonstrated that incorporating a penicillamine residue at position 3 of the peptide sequence resulted in a remarkable 9000-fold increase in potency against the human α9α10 nAChR compared to the original peptide. Additionally, this modification improved resistance to disulfide shuffling, enhancing the peptide's stability .
Structure-Activity Relationships
Further modifications to penicillamine-containing peptides revealed important structure-activity relationships, as shown in Table 2:
Table 2: Effect of C-Terminal Modifications on Penicillamine-Containing Peptides
Analog | Sequence | IC50 (nM) | 95% CI (nM) |
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RgIA-5474 | GC(Pen)TDPRCR I3YQC(β3hY)R | 0.051 | 0.027–0.095 |
RgIA-5702 | GC(Pen)TDPRCR I3YQC(β3hY)K | 0.34 | 0.24–0.47 |
RgIA-5672 | GC(Pen)TDPRCR I3YQC(β3hY)Orn | 0.26 | 0.15–0.45 |
The data demonstrates that modifying the C-terminal residue from arginine (R) to other positively charged amino acids like lysine (K) or ornithine (Orn) affects peptide potency, with the arginine-containing analog showing superior activity .
Synthetic Methodology
Preparation Methods
The synthesis of Boc-D-pen(acm)-OH typically follows a multi-step process:
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Protection of the thiol group of D-penicillamine with an acetamidomethyl (acm) group
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This typically involves reaction with N-hydroxymethylacetamide under acidic conditions
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Protection of the amino group with a tert-butyloxycarbonyl (Boc) group
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Usually accomplished using di-tert-butyl dicarbonate (Boc2O) in basic conditions
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These reactions require precise control of conditions to ensure selectivity and high yields.
Incorporation into Peptide Sequences
When incorporating Boc-D-pen(acm)-OH into peptides, several methodologies are employed:
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Solution-phase synthesis:
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Step-wise condensation of protected fragments
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Fragment coupling approach for larger peptides
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Solid-phase peptide synthesis (SPPS):
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Sequential addition of amino acids from C-terminus to N-terminus
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Use of various coupling reagents (HBTU, HATU, DIC/HOBt)
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The patent literature describes multiple approaches for incorporating Boc-D-pen(acm)-OH into complex peptides, including:
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Condensation of pre-formed peptide fragments
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Sequential addition of amino acids
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Strategic protection/deprotection sequences to enable selective disulfide formation
Comparison with Alternative Protecting Group Strategies
Relative Advantages of Boc-D-pen(acm)-OH
Compared to other protected penicillamine derivatives, Boc-D-pen(acm)-OH offers several advantages:
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Orthogonal protection strategy allowing selective deprotection
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Compatibility with both Boc and Fmoc solid-phase peptide synthesis
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Stable acm protection during acidic Boc removal conditions
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Prevention of premature disulfide formation during synthesis
Alternative Protection Strategies
Alternative protection approaches for penicillamine include:
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Trityl (Trt) protection:
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Stericyl,stericyl-proline (e,e Pro) protection:
These alternatives offer different reactivity profiles and may be preferred in specific synthetic contexts depending on the desired peptide structure and synthesis strategy.
Applications in Therapeutic Peptide Development
Role in Developing Targeted Peptide Therapeutics
Boc-D-pen(acm)-OH has proven particularly valuable in developing peptides with enhanced:
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Receptor selectivity and potency
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Metabolic stability
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Conformational rigidity
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Resistance to enzymatic degradation
These improvements directly translate to better pharmacological properties for potential therapeutic applications .
Case Studies in Therapeutic Development
The patent literature describes the synthesis of α4β7 peptide antagonists using Boc-D-pen(acm)-OH as a key building block. These peptides undergo:
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Initial synthesis as linear sequences
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Oxidative cyclization through disulfide bridge formation between penicillamine residues
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Dimerization to form the final bioactive compounds
The resulting peptide dimers represent potential therapeutic agents for inflammatory conditions mediated by α4β7 integrin .
Similarly, the development of potent and selective antagonists of the α9α10 nAChR demonstrates how penicillamine incorporation can dramatically enhance peptide potency and stability. The 9000-fold increase in potency observed with penicillamine substitution highlights the significant impact this modification can have on peptide therapeutics .
Future Research Directions
Expanding Applications in Peptide Therapeutics
Future research involving Boc-D-pen(acm)-OH will likely focus on:
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Development of new peptide therapeutics with enhanced potency and stability
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Creation of peptide libraries containing penicillamine for drug discovery
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Optimization of synthetic methodologies for incorporating penicillamine into complex peptides
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Exploration of novel conformational constraints induced by penicillamine incorporation
Innovations in Synthetic Methodology
Potential methodological innovations include:
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More efficient deprotection strategies for the acm group
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Novel solid-phase approaches for penicillamine incorporation
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Combinatorial strategies using penicillamine to create diverse peptide libraries
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Development of new linkers and scaffolds for peptide dimerization and multimerization
These advances would further expand the utility of Boc-D-pen(acm)-OH in peptide chemistry and drug development.
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